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Compound of Interest

2-Bromo-3-chloropyridine-4-
Compound Name: o
boronic acid

cat. No.: B1286192

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties,
synthesis, and potential applications of 2-Bromo-3-chloropyridine-4-boronic acid. This
compound is a valuable building block in medicinal chemistry and materials science, primarily
utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular
architectures.

Core Physicochemical Properties

2-Bromo-3-chloropyridine-4-boronic acid is a halogenated pyridine derivative containing a
boronic acid functional group. Its unique substitution pattern makes it a versatile reagent for
introducing a 2-bromo-3-chloropyridin-4-yl moiety into various organic molecules. The
physicochemical properties are summarized in the table below. It is important to note that while
some experimental data is available for related compounds, certain properties for this specific
molecule are predicted.
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Property Value Source
Molecular Formula CsH4BBrCINO:z [1112][3]
Molecular Weight 236.26 g/mol [11[2][3]
CAS Number 1003043-31-9 [4][5]
Appearance Whitet to off-white solid

(predicted)
Melting Point Data not available
Boiling Point 399.9 £ 52.0 °C (Predicted)
Density 1.90 + 0.1 g/cm3 (Predicted)
pKa Data not available

Soluble in organic solvents
Solubility such as methanol and DMSO

(predicted).

Spectroscopic Data

Detailed spectral data, including *H NMR, 3C NMR, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy, are typically available from commercial suppliers.[6] The expected spectral
characteristics are outlined below:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons
on the pyridine ring. The chemical shifts will be influenced by the electronegative bromine
and chlorine atoms and the boronic acid group.

e 13C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon
atoms of the pyridine ring. The carbons bearing the bromine, chlorine, and boron
substituents will exhibit characteristic chemical shifts.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound. The isotopic pattern of bromine ("°Br and 8!Br in an
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approximate 1:1 ratio) and chlorine (3°>Cl and 3’Cl in an approximate 3:1 ratio) will be a key
feature for identification.

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands
corresponding to the O-H stretching of the boronic acid group (around 3300-2500 cm~1), B-O
stretching (around 1350 cm~1), and C-Br and C-CI stretching frequencies.

Synthesis and Reactivity

The synthesis of 2-Bromo-3-chloropyridine-4-boronic acid typically involves a multi-step
sequence. A common strategy is the ortho-lithiation of a substituted pyridine precursor followed
by borylation with a trialkyl borate.

Generalized Synthetic Workflow
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Caption: Generalized workflow for the synthesis of pyridine boronic acids.

Reactivity in Suzuki-Miyaura Coupling

2-Bromo-3-chloropyridine-4-boronic acid is an excellent coupling partner in Suzuki-Miyaura
reactions.[7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming
carbon-carbon bonds. The presence of two different halogen atoms (Br and Cl) allows for the
potential for selective, sequential cross-coupling reactions under different catalytic conditions.

Experimental Protocols

The following are generalized experimental protocols for the use of 2-Bromo-3-
chloropyridine-4-boronic acid in a Suzuki-Miyaura coupling reaction. These protocols should
be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling
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» Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon),
combine 2-Bromo-3-chloropyridine-4-boronic acid (1.0 equiv.), the desired aryl or
heteroaryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPhs)s, 0.05 equiv.), and a base
(e.g., K2COs, 2.0 equiv.).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

o Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100
°C) and stir for the required time (monitored by TLC or LC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with
water. Extract the product with an organic solvent (e.g., ethyl acetate).

« Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by flash
column chromatography on silica gel.

Reaction Monitoring 3 Purification
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-
approved drugs containing this moiety (e.g., Bortezomib, Ixazomib).[8] They often act as
enzyme inhibitors by forming a stable, covalent bond with a catalytic serine or threonine
residue in the active site of the target protein.[8]

The pyridine scaffold is also a common feature in many biologically active molecules.[9]
Therefore, 2-Bromo-3-chloropyridine-4-boronic acid serves as a valuable building block for
the synthesis of novel drug candidates. The bromo and chloro substituents provide
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opportunities for further chemical modifications to explore the structure-activity relationship
(SAR) of a lead compound.

Potential Signaling Pathway Interaction

While the specific biological targets of compounds derived from 2-Bromo-3-chloropyridine-4-
boronic acid are not yet defined, a common mechanism of action for boronic acid-containing
drugs is the inhibition of proteasomes or other serine proteases.
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Caption: General mechanism of serine protease inhibition by a boronic acid.

Stability and Storage

Boronic acids are generally stable compounds but can be prone to dehydration to form cyclic
boroxines, especially upon prolonged storage or heating. For long-term storage, it is
recommended to keep 2-Bromo-3-chloropyridine-4-boronic acid in a cool, dry, and dark
place under an inert atmosphere.
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In conclusion, 2-Bromo-3-chloropyridine-4-boronic acid is a highly functionalized building
block with significant potential in synthetic chemistry, particularly for the development of new
pharmaceutical agents. Its versatile reactivity in cross-coupling reactions, combined with the
biological significance of the pyridine and boronic acid moieties, makes it a compound of high
interest for researchers in both academia and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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